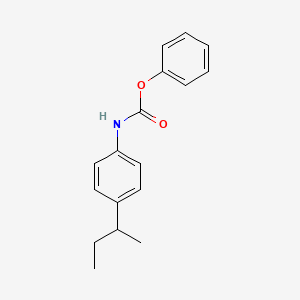
(4-sec-Butyl-phenyl)-carbamic acid phenyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl N-(4-butan-2-ylphenyl)carbamate is a compound belonging to the carbamate family. Carbamates are organic compounds derived from carbamic acid (NH2COOH). They are widely used in various fields, including medicinal chemistry, agriculture, and industrial applications. This particular compound features a phenyl group and a butan-2-ylphenyl group attached to a carbamate moiety, making it a unique and versatile molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phenyl N-(4-butan-2-ylphenyl)carbamate can be achieved through several methods:
Amination (Carboxylation) or Rearrangement: This method involves the coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI).
Carbamoylation: This one-pot reaction involves carbonylimidazolide in water with a nucleophile, providing an efficient method for preparing carbamates without an inert atmosphere.
Industrial Production Methods
Industrial production of carbamates, including phenyl N-(4-butan-2-ylphenyl)carbamate, often involves large-scale synthesis using similar methods as described above. The choice of method depends on the desired yield, purity, and cost-effectiveness of the process.
化学反応の分析
Types of Reactions
Phenyl N-(4-butan-2-ylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: The phenyl and butan-2-ylphenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction may produce amines.
科学的研究の応用
Phenyl N-(4-butan-2-ylphenyl)carbamate has several scientific research applications:
作用機序
The mechanism of action of phenyl N-(4-butan-2-ylphenyl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can modulate inter- and intramolecular interactions with enzymes or receptors. This modulation is due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety, allowing the compound to participate in hydrogen bonding and other interactions .
類似化合物との比較
Phenyl N-(4-butan-2-ylphenyl)carbamate can be compared with other carbamate derivatives:
Phenyl Carbamate: A simpler carbamate with a phenyl group attached to the carbamate moiety.
N-Butyl Carbamate: Contains a butyl group instead of the butan-2-ylphenyl group.
N-Aryl Carbamates: These compounds have various aryl groups attached to the carbamate moiety and exhibit different biological activities.
Phenyl N-(4-butan-2-ylphenyl)carbamate stands out due to its unique combination of phenyl and butan-2-ylphenyl groups, which confer specific chemical and biological properties.
特性
分子式 |
C17H19NO2 |
|---|---|
分子量 |
269.34 g/mol |
IUPAC名 |
phenyl N-(4-butan-2-ylphenyl)carbamate |
InChI |
InChI=1S/C17H19NO2/c1-3-13(2)14-9-11-15(12-10-14)18-17(19)20-16-7-5-4-6-8-16/h4-13H,3H2,1-2H3,(H,18,19) |
InChIキー |
LYBVJOFHGUXEHS-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)OC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[3-(Hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13850669.png)

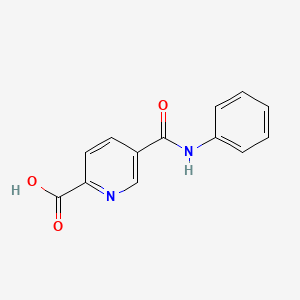
![3-[4-(4-Bromobutoxy)phenyl]propan-1-ol](/img/structure/B13850682.png)
![N-[(2S,5R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(3R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]acetamide](/img/structure/B13850688.png)
![5-(3-chloroanilino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13850693.png)

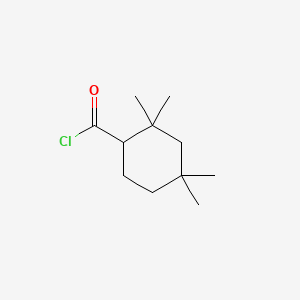
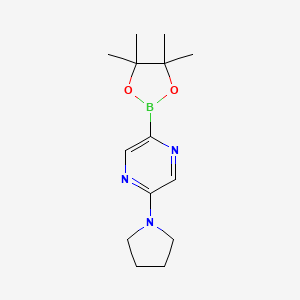
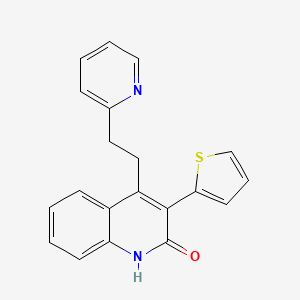
![4-amino-N-(6-methyl-1-phenoxyisoquinolin-5-yl)thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13850722.png)

![(S)-4-((5,7-Difluorochroman-4-yl)oxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic Acid](/img/structure/B13850731.png)
![sulfuric acid;(1R,14S)-20,21,25-trimethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaen-6-ol](/img/structure/B13850734.png)
